molecular formula C13H11Cl2N3O3S B3424938 2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide CAS No. 379254-29-2

2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide

Cat. No.: B3424938
CAS No.: 379254-29-2
M. Wt: 360.2 g/mol
InChI Key: KJDCWAIPKBVAHZ-UHFFFAOYSA-N
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Description

2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide is a complex organic compound characterized by its unique structural features, including two chlorine atoms, a sulfonamide group, and a hydrazinecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzenesulfonyl chloride and 2-chloroaniline.

    Formation of Intermediate: The initial step involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-chloroaniline in the presence of a base like triethylamine to form an intermediate sulfonamide.

    Hydrazinecarbonyl Introduction: The intermediate is then reacted with hydrazine hydrate under controlled conditions to introduce the hydrazinecarbonyl group, forming the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydrazinecarbonyl group can be oxidized or reduced to form different derivatives.

    Condensation Reactions: The sulfonamide group can participate in condensation reactions with aldehydes or ketones.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Derivatives with different substituents replacing the chlorine atoms.

    Oxidation Products: Compounds with oxidized hydrazinecarbonyl groups.

    Reduction Products: Reduced forms of the hydrazinecarbonyl group, potentially forming amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide exerts its effects depends on its application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-chlorophenyl)benzenesulfonamide: Lacks the hydrazinecarbonyl group.

    N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzenesulfonamide: Lacks one chlorine atom.

    2-chloro-N-(2-chlorophenyl)-benzenesulfonamide: Lacks the hydrazinecarbonyl group.

Uniqueness

The presence of both the hydrazinecarbonyl and sulfonamide groups in 2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide makes it unique compared to its analogs. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O3S/c14-9-3-1-2-4-11(9)18-22(20,21)12-7-8(13(19)17-16)5-6-10(12)15/h1-7,18H,16H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDCWAIPKBVAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NN)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201164417
Record name 4-Chloro-3-[[(2-chlorophenyl)amino]sulfonyl]benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379254-29-2
Record name 4-Chloro-3-[[(2-chlorophenyl)amino]sulfonyl]benzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379254-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-[[(2-chlorophenyl)amino]sulfonyl]benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide
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2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide
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2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide

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